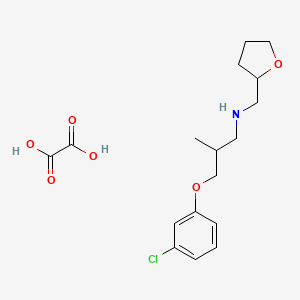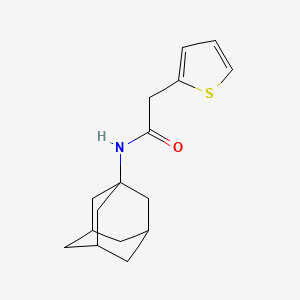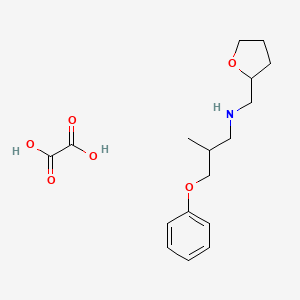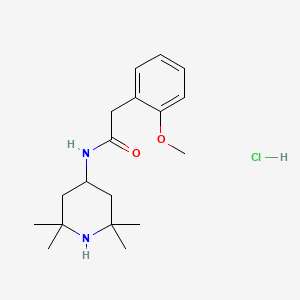![molecular formula C15H13BrFNO B4004342 N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide](/img/structure/B4004342.png)
N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenyl group and a fluorobenzamide moiety
Aplicaciones Científicas De Investigación
Radiolabeled Antagonist for PET Studies
N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET). An example is [18F]p-MPPF, a 5-HT1A antagonist used in PET studies of serotonergic neurotransmission. This compound includes chemistry, radiochemistry, and has been evaluated in animal and human studies, showing potential in neuroscience research (Plenevaux et al., 2000).
Synthesis of Novel Compounds
Research has been conducted on the electrochemical and photochemical synthesis methods involving derivatives of this compound. For instance, electrochemical reduction and photocyclisation techniques have been used to create various compounds, exploring the reaction mechanisms and product formation (Begley & Grimshaw, 1977).
Intermediate in Pharmaceutical Synthesis
This compound has been used as a key intermediate in the synthesis of pharmaceuticals. For example, its derivatives play a role in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlighting its importance in medicinal chemistry (Qiu et al., 2009).
Synthesis and Characterization of Polyimides
In polymer science, derivatives of this compound have been synthesized and utilized in the creation of novel aromatic polyimides. These materials demonstrate significant solubility and thermal stability, which could be useful in various industrial applications (Butt et al., 2005).
Development of Novel Antagonists
The compound has been explored for its role in developing novel antagonists for therapeutic purposes. For instance, specific crystalline forms of related compounds have been claimed for treating a range of disorders, including asthma and depression (Norman, 2008).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide typically involves the reaction of 4-bromoacetophenone with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium tr
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-10(11-6-8-12(16)9-7-11)18-15(19)13-4-2-3-5-14(13)17/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZMYANZEVRVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4004293.png)
![N-[1-(4-bromophenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4004298.png)
![oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-2-amine](/img/structure/B4004300.png)
![N-(1-adamantyl)-2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4004322.png)
![1-[3-(2-Methoxy-6-prop-2-enylphenoxy)propyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004335.png)
![1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B4004348.png)
![2-({2-[2-(2-biphenylyloxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B4004354.png)

![1-[4-(2,5-Dimethylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4004373.png)
![3-methoxy-N-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4004375.png)

